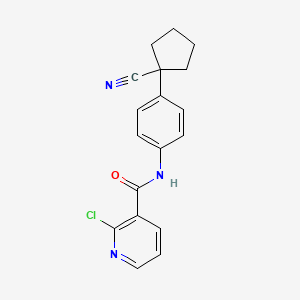

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-16-15(4-3-11-21-16)17(23)22-14-7-5-13(6-8-14)18(12-20)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQLPWHPGZQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158560-99-6 | |

| Record name | 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide involves several steps. One common synthetic route includes the reaction of 2-chloronicotinic acid with 4-(1-cyanocyclopentyl)aniline under specific conditions . The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with amines can yield corresponding amides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or pathways involved in diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

- Molecular Formula : C₁₈H₁₆ClN₃O

- Molecular Weight : 325.79 g/mol

- CAS No.: 1158560-99-6

- Structure: Features a nicotinamide backbone with a chlorine atom at the 2-position of the pyridine ring. The phenyl group at the N-position is substituted with a 1-cyanocyclopentyl moiety, conferring unique steric and electronic properties .

Synthesis: Synthesized from 2-chloro-N-(phenylcarbamoyl)nicotinamide and phosgene, forming acyl urea intermediates. The 1-cyanocyclopentyl group is introduced via cyclization or substitution reactions .

Physicochemical Properties :

- Storage : Requires storage at -20°C to maintain stability .

- SMILES :

N#CC1(C2=CC=C(C=C2)NC(=O)C3=CC=CN=C3Cl)CCCC1.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the nicotinamide class, where modifications at the phenyl and pyridine rings dictate biological activity and physicochemical behavior. Below is a comparison with prominent analogs:

Functional Group Impact on Activity

Target Compound vs. Boscalid: Structural Difference: The target compound replaces boscalid’s biphenyl group with a 1-cyanocyclopentyl-phenyl group. Impact:

- Steric Effects : The compact cyclopentyl ring may reduce steric hindrance compared to the planar biphenyl system, improving binding to target enzymes .

- Biological Activity : Boscalid is a commercial fungicide targeting succinate dehydrogenase (SDH), while the target compound’s herbicidal activity suggests a different mode of action, possibly involving acetolactate synthase (ALS) inhibition .

Comparison with Chlorobenzoyl-Substituted Analog (CAS 531520-72-6) :

- The 3-chlorobenzoyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce solubility. This compound’s higher molecular weight (386.23) and dual chloro substituents likely favor protein binding via halogen bonds .

Piperazinyl Derivative (CAS 674351-62-3): The piperazinyl-isobutyryl group adds basicity and hydrogen-bonding capacity, making it suitable for central nervous system targets.

Trifluoromethyl Analog (CAS N/A) :

- The trifluoromethyl group increases electronegativity and metabolic stability. This compound’s dichlorobenzyl substitution may enhance pesticidal activity via hydrophobic interactions .

Biological Activity

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide is a chemical compound with the molecular formula C18H16ClN3O. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including interactions with enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to significant changes in cellular pathways, influencing cell behavior and function.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation: It may modulate receptor activity, impacting signaling pathways within cells.

Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effectiveness of this compound. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated antimicrobial properties against various pathogens, suggesting that structural modifications can enhance biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibitor of tyrosine kinases | |

| Receptor Interaction | Modulates receptor activity |

Case Studies

-

Antimicrobial Studies:

A study investigating N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents exhibited significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests that similar structural features in this compound may confer comparable antimicrobial properties. -

Tyrosine Kinase Inhibition:

Research has indicated that related compounds function as inhibitors of tyrosine kinases, which are critical in cancer progression. The potential for this compound to act similarly warrants further investigation into its therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide | Nitro group enhances redox activity | Potential therapeutic properties |

| N-(substituted phenyl)-2-chloroacetamides | Effective against Gram-positive bacteria | Antimicrobial properties |

| This compound | Potential enzyme inhibitor; receptor modulator | Antimicrobial and anticancer potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.